molecular formula C24H26N2O4S2 B12173723 3-phenyl-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5,6-dihydro-1,4-oxathiine-2-carboxamide

3-phenyl-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5,6-dihydro-1,4-oxathiine-2-carboxamide

Cat. No.: B12173723
M. Wt: 470.6 g/mol
InChI Key: RAYDDKUFWBZWSF-UHFFFAOYSA-N
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Description

3-phenyl-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5,6-dihydro-1,4-oxathiine-2-carboxamide is a sophisticated chemical compound designed for pharmaceutical and biochemical research. This molecule features a complex architecture incorporating a cyclopenta[b]thiophene scaffold linked to a dihydro-1,4-oxathiine ring system via a carboxamide bridge. The presence of the tetrahydrofuran-derived carbamoyl group suggests potential for enhanced bioavailability and target interaction. Compounds with this specific molecular framework are of significant interest in medicinal chemistry for the development of kinase inhibitors, particularly in oncology research. Its structural similarity to known inhibitors indicates potential application in targeted cancer therapy , where it may be investigated for its ability to modulate specific signaling pathways involved in cell proliferation. Researchers can utilize this high-purity compound as a key intermediate for synthesizing novel chemical libraries or as a pharmacological tool to probe biological mechanisms in drug discovery programs. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C24H26N2O4S2

Molecular Weight

470.6 g/mol

IUPAC Name

N-[3-(oxolan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C24H26N2O4S2/c27-22(25-14-16-8-5-11-29-16)19-17-9-4-10-18(17)32-24(19)26-23(28)20-21(31-13-12-30-20)15-6-2-1-3-7-15/h1-3,6-7,16H,4-5,8-14H2,(H,25,27)(H,26,28)

InChI Key

RAYDDKUFWBZWSF-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)C2=C(SC3=C2CCC3)NC(=O)C4=C(SCCO4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthesis of the 5,6-Dihydro-1,4-oxathiine-2-carboxamide Core

The oxathiine ring is constructed via a cyclization reaction, as demonstrated in EP0010843B1 . This patent outlines the formation of 5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide through the reaction of 2-[(2-hydroxyethyl)thio]-3-oxo-N-phenylbutanamide under acidic conditions (e.g., p-toluenesulfonic acid) at 75–80°C. For the target compound, the phenyl group at position 3 is introduced by substituting acetoacetanilide with a phenyl-acetoacetamide derivative. Key parameters include:

StepConditionsYieldSource Reference
Cyclizationp-TsOH, toluene, 75–80°C, 3.5 h64–65%
PurificationRecrystallization (isopropanol)>99%

The reaction proceeds via intramolecular nucleophilic attack of the thiolate on the carbonyl carbon, followed by dehydration .

Preparation of the Cyclopenta[b]thiophen-2-yl Carbamoyl Intermediate

The cyclopenta[b]thiophene moiety is synthesized using methods adapted from PMC10934261 . Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate serves as the starting material. The amino group is converted to a carbamoyl group via reaction with tetrahydrofuran-2-ylmethyl isocyanate in dichloromethane using triethylamine as a base.

Critical Reaction Parameters :

  • Solvent : Anhydrous DCM

  • Temperature : 0°C to room temperature

  • Catalyst : None (spontaneous nucleophilic acyl substitution)

  • Yield : 78–82%

The product is purified via silica gel chromatography (eluent: hexane/ethyl acetate 4:1), with structural confirmation by 1H^1H-NMR (δ 7.45 ppm for aromatic protons) and HRMS .

Coupling of Oxathiine and Cyclopenta[b]thiophene Moieties

The final assembly employs a palladium-catalyzed Suzuki-Miyaura coupling, as suggested by the use of boronic acid intermediates in . The oxathiine core is functionalized with a boronic ester at position 2, while the cyclopenta[b]thiophene derivative is brominated at position 3.

ReagentRoleConditions
Pd(PPh3_3)4_4Catalyst1.5 mol%, DME, 80°C
Na2_2CO3_3Base2 M aqueous solution
Reaction Time12 hUnder nitrogen

This step achieves a yield of 65–70%, with purity >95% after HPLC purification (C18 column, acetonitrile/water gradient) .

Final Amidation and Characterization

The tetrahydrofuranmethyl carbamoyl group is introduced via a two-step process:

  • Activation : The carboxylic acid on the cyclopenta[b]thiophene is activated with HATU in DMF.

  • Coupling : Reaction with tetrahydrofuran-2-ylmethylamine at 0°C for 2 h.

Analytical Data :

  • 1H^1H-NMR (400 MHz, CDCl3_3): δ 8.21 (s, 1H, NH), 7.38–7.42 (m, 5H, Ph), 4.15–4.20 (m, 1H, THF-CH2_2) .

  • HPLC Purity : 98.5% (Retention time: 12.3 min) .

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
Classical Cyclization High yield (64–65%)Requires acidic conditions
Suzuki Coupling Selective C–C bond formationPalladium cost
Amide Coupling Mild conditionsSensitivity to moisture

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-phenyl-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name / Identifier Molecular Formula Molecular Weight (g/mol) XLogP3* Hydrogen Bond Donors/Acceptors Key Structural Features
Target Compound C24H25N3O4S2 ~507.6† ~2.8‡ 3 Donors, 6 Acceptors Tetrahydrofuran-2-ylmethyl carbamoyl, 1,4-oxathiine, phenyl
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methyl-2-phenylthiazole-5-carboxamide C19H16N4OS2 380.5 3.9 2 Donors, 5 Acceptors Cyano substituent, thiazole ring
N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-benzofuran-2-carboxamide C17H14N2O3S 326.4 3.6 2 Donors, 4 Acceptors Benzofuran carboxamide, carbamoyl group
N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide C24H20N2O5S 448.5 ~4.1‡ 2 Donors, 7 Acceptors Furan-2-ylmethyl carbamoyl, chromene carboxamide

*†Estimated based on structural similarity; ‡Predicted using analogous substituent contributions.

Biological Activity

The compound 3-phenyl-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic molecule characterized by its unique structural features, including multiple heterocycles such as thiophene and oxathiine rings. This article explores the biological activities associated with this compound, emphasizing its potential applications in medicinal chemistry.

Structural Overview

The molecular formula of the compound is C24H26N4O4SC_{24}H_{26}N_{4}O_{4}S, with a molecular weight of approximately 470.6 g/mol. The IUPAC name reflects its intricate structure, which suggests potential interactions with various biological targets.

Property Value
Molecular FormulaC24H26N4O4S
Molecular Weight470.6 g/mol
IUPAC Name3-phenyl-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5,6-dihydro-1,4-oxathiine-2-carboxamide

Biological Activity

Preliminary studies indicate that compounds with structural similarities to 3-phenyl-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5,6-dihydro-1,4-oxathiine-2-carboxamide may exhibit significant biological activities. These include:

  • Anticancer Activity :
    • Compounds featuring similar thiophene and oxathiine structures have been reported to exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of thiophene have shown promising results in inhibiting tumor growth in vitro .
    • A study revealed that thiazole and thiophene derivatives demonstrated IC50 values indicating effective cytotoxicity against cancer cell lines .
  • Antimicrobial Properties :
    • The presence of the tetrahydrofuran moiety in similar compounds has been linked to enhanced antimicrobial activity. This suggests that the compound may also possess potential as an antimicrobial agent .
  • Enzyme Inhibition :
    • The unique structure allows for interaction with specific enzymes or receptors, potentially leading to inhibition pathways relevant in disease mechanisms .

The mechanism of action for compounds similar to 3-phenyl-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5,6-dihydro-1,4-oxathiine-2-carboxamide likely involves:

  • Binding to Enzymes/Receptors : The compound may bind to specific enzymes or receptors involved in cellular signaling pathways.
  • Modulation of Gene Expression : Interaction with nuclear receptors could lead to alterations in gene expression profiles associated with cell proliferation and apoptosis.

Case Studies

Several studies have investigated the biological activity of structurally related compounds:

  • Study on Anticancer Activity :
    • A recent investigation focused on a series of thiazole derivatives demonstrated significant anticancer properties against human liver carcinoma (HepG2) cells with IC50 values comparable to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Evaluation :
    • A study evaluated compounds with similar structural motifs for their antimicrobial efficacy against various bacterial strains and highlighted their potential as therapeutic agents .

Q & A

Basic: What are the key steps in synthesizing this compound?

Methodological Answer:
Synthesis typically involves multi-step organic reactions:

  • Step 1: Formation of the cyclopenta[b]thiophen-2-yl core via cyclization of precursor thiophene derivatives under reflux conditions (ethanol, catalytic acetic acid) .
  • Step 2: Introduction of the tetrahydrofuran-2-ylmethyl carbamoyl group via carbodiimide-mediated coupling (e.g., EDC/HOBt), requiring anhydrous conditions .
  • Step 3: Final coupling of the 1,4-oxathiine-2-carboxamide moiety using a nucleophilic acyl substitution reaction, monitored via thin-layer chromatography (TLC) .
    Purification: Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) achieves >95% purity .

Basic: How is the compound characterized post-synthesis?

Methodological Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR): 1H^{1}\text{H} and 13C^{13}\text{C} NMR verify structural integrity (e.g., δ 7.60–7.40 ppm for aromatic protons, δ 160.09 ppm for carbonyl groups) .
  • High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95%) using C18 columns and UV detection .
  • Mass Spectrometry (HRMS): Confirms molecular weight (e.g., observed [M+H]+^+ at m/z 415.0 for analogs) .

Advanced: How can synthesis yield be optimized during scale-up?

Methodological Answer:
Critical factors:

  • Solvent Choice: Tetrahydrofuran (THF) enhances solubility of intermediates, while ethanol minimizes side reactions .
  • Temperature Control: Maintain reflux at 70–80°C for cyclization steps to avoid decomposition .
  • Catalyst Optimization: Piperidine or triethylamine (Et3_3N) improves coupling efficiency by scavenging acids .
    Data Table:
ConditionYield (%)Purity (%)Source
THF, Et3_3N, 70°C7897
Ethanol, no catalyst4585

Advanced: How to resolve contradictions in reported bioactivity data?

Methodological Answer:
Strategies include:

  • Orthogonal Assays: Validate enzyme inhibition (e.g., kinase assays) alongside cell-based viability tests to distinguish direct vs. indirect effects .
  • Structural Analog Comparison: Test analogs (e.g., furan vs. thiophene substitutions) to isolate pharmacophores responsible for activity .
  • Dose-Response Curves: Establish EC50_{50}/IC50_{50} values across multiple cell lines to assess selectivity .

Basic: What biological targets are associated with this compound?

Methodological Answer:
Preliminary studies suggest interactions with:

  • Kinases: Inhibition of MAPK or PI3K pathways due to carboxamide-thiophene motifs .
  • GPCRs: Binding to serotonin or opioid receptors via tetrahydrofuran and oxathiine moieties .
  • Anticancer Activity: Apoptosis induction in HeLa cells (IC50_{50} ~10 µM) .

Advanced: How to design experiments to elucidate the mechanism of action?

Methodological Answer:

  • Genetic Knockdown: Use siRNA targeting suspected pathways (e.g., MAPK) to confirm dependency .
  • Molecular Docking: Simulate binding poses with homology-modeled enzymes (e.g., AutoDock Vina) .
  • Metabolic Profiling: Incubate with liver microsomes to identify active metabolites via LC-MS .

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